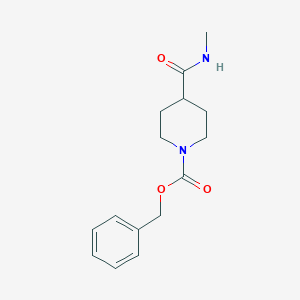

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate

Description

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and an N-methylcarbamoyl moiety at the 4-position. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis. The N-methylcarbamoyl group enhances metabolic stability compared to primary amines or unsubstituted carbamates, while the Cbz group facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

benzyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-16-14(18)13-7-9-17(10-8-13)15(19)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSUETAEVFDFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions can yield alcohols or amines when using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to diverse substituted derivatives.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reactants Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydride in DMF | Various substituted piperidine derivatives |

Biological Applications

In biological research, this compound is investigated for its potential as a biochemical probe. It has shown promise in the following areas:

- Enzyme Interaction Studies : The compound can interact with specific enzymes, potentially inhibiting their activity and providing insights into biochemical pathways.

- Therapeutic Potential : Preliminary studies suggest that it may possess antiviral and anticancer properties by targeting specific molecular pathways involved in disease progression.

Pharmaceutical Research

The pharmaceutical industry explores this compound for drug development due to its unique structural features that confer distinct biological activities. Its potential therapeutic effects make it a candidate for further investigation in drug discovery:

- Antiviral Properties : Studies indicate that it may inhibit viral replication by interacting with viral enzymes.

- Anticancer Activity : The compound's ability to interfere with cancer cell proliferation suggests its use in developing novel anticancer therapies.

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and optimizing chemical processes. Its versatility allows for modifications that enhance its properties for specific applications.

Case Studies and Research Findings

Research on this compound has yielded several notable findings:

- A study demonstrated the compound's efficacy as an enzyme inhibitor, highlighting its potential role in drug design aimed at specific targets within metabolic pathways .

- Another investigation focused on synthesizing derivatives of piperidine compounds, showcasing the compound's utility in creating analogs with enhanced biological activity .

Mechanism of Action

The mechanism of action of Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity at the 4-Position

Key analogs differ in the functional groups attached to the piperidine ring’s 4-position:

Carbamoyl Group Modifications

The N-methylcarbamoyl group in the target compound distinguishes it from analogs with bulkier or electron-deficient substituents:

- Benzyl 4-([1,1′-biphenyl]-4-ylcarbamoyl)piperidine-1-carboxylate features a biphenylcarbamoyl group, likely synthesized via Ullmann or Buchwald-Hartwig coupling .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

- NMR: Benzyl 4-(benzylamino)piperidine-1-carboxylate: δ 7.39–7.23 (aromatic H), 5.16 (Cbz CH2), 3.85 (N–CH2), 2.94 (piperidine CH2) . Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate: δ 8.41 (pyridyl H), 2.34 (CH3) .

- HRMS :

Stability and Reactivity

- Bromomethyl derivatives (e.g., benzyl 4-(bromomethyl)piperidine-1-carboxylate) serve as alkylating agents but are moisture-sensitive .

Biological Activity

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamoyl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 250.31 g/mol. The presence of the piperidine structure is significant, as compounds containing this ring often exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may function as an inhibitor by binding to active or allosteric sites on enzymes, thereby modulating their activity. For example, similar piperidine derivatives have shown potential as inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in neurological functions and disorders .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies suggest that the compound may inhibit key enzymes involved in neurotransmitter metabolism, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

- Receptor Binding : The compound's structure allows it to interact with various receptors, which may influence signaling pathways associated with mood regulation and cognitive function.

- Antiviral Properties : Some derivatives of piperidine have demonstrated antiviral activity against influenza viruses, indicating that similar compounds might possess comparable efficacy .

In Vitro Studies

In vitro studies have evaluated the inhibitory potency of this compound against several enzymes. For instance:

| Enzyme | IC (µM) | Mechanism |

|---|---|---|

| hMAO-B | 4.3 | Covalent inhibition via carbamate |

| hBChE | 8.5 | Non-covalent binding |

These findings underscore the compound's potential as a dual inhibitor, targeting both MAO-B and BChE, which are relevant in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperidine core can significantly affect biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.